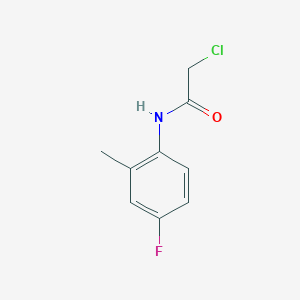

2-chloro-N-(4-fluoro-2-methylphenyl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-N-(4-fluoro-2-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClFNO/c1-6-4-7(11)2-3-8(6)12-9(13)5-10/h2-4H,5H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSARYDCLDHQFMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20586215 | |

| Record name | 2-Chloro-N-(4-fluoro-2-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20586215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

366-44-9 | |

| Record name | 2-Chloro-N-(4-fluoro-2-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20586215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-chloro-N-(4-fluoro-2-methylphenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-chloro-N-(4-fluoro-2-methylphenyl)acetamide, a halogenated acetamide derivative of interest in pharmaceutical and chemical research. This document collates available data on its identity, physical characteristics, and general synthetic approaches. While specific experimental data for this compound remains limited in publicly accessible literature, this guide also presents generalized experimental protocols and discusses the known biological activities and mechanisms of the broader class of N-aryl-2-chloroacetamides to provide a contextual framework for future research and development.

Chemical Identity and Physical Properties

This compound is a chemical intermediate, primarily utilized in the synthesis of more complex molecules in the pharmaceutical industry.[1][2][3] Its core structure consists of a 2-chloroacetamide group attached to a 4-fluoro-2-methylaniline moiety.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| CAS Registry Number | 366-44-9 | [4][5] |

| Molecular Formula | C₉H₉ClFNO | [4] |

| Molecular Weight | 201.63 g/mol | [4] |

| Appearance | Off-white to light yellow or white powder | [1][2] |

| Purity | ≥98% to 99% | [1][2] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available |

Synthesis and Experimental Protocols

General Synthesis of N-Aryl-2-chloroacetamides

The synthesis of N-aryl-2-chloroacetamides is typically achieved through the reaction of a substituted aniline with chloroacetyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct.[6][7]

Reaction Scheme:

Figure 1: General synthesis of this compound.

Experimental Protocol (General):

-

Reaction Setup: A solution of 4-fluoro-2-methylaniline (1 equivalent) in a suitable aprotic solvent (e.g., toluene, dichloromethane) is prepared in a round-bottom flask equipped with a magnetic stirrer and an addition funnel. The reaction is typically conducted under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice bath.

-

Addition of Base: A base, such as triethylamine (1 to 1.2 equivalents), is added to the aniline solution to act as a scavenger for the HCl produced during the reaction.[6]

-

Acylation: Chloroacetyl chloride (1 to 1.2 equivalents) is added dropwise to the cooled and stirred solution.[6] The reaction mixture is then allowed to warm to room temperature and stirred for several hours to ensure complete reaction.

-

Work-up: Upon completion, the reaction mixture is filtered to remove the triethylamine hydrochloride salt. The filtrate is then washed sequentially with water, a dilute acid solution (e.g., 1M HCl) to remove any remaining aniline, and finally with brine.

-

Purification: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.[8]

Analytical Characterization (Predicted)

Specific experimental spectra for this compound are not available in the public domain. However, based on the known spectral data of analogous compounds, a predicted characterization is provided below.[9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the methylene protons of the chloroacetyl group. The aromatic protons will likely appear as a complex multiplet in the range of 7.0-8.0 ppm. The methyl group protons should present as a singlet around 2.2-2.5 ppm. The methylene protons adjacent to the chlorine atom are expected to be a singlet in the region of 4.0-4.5 ppm. The amide proton (N-H) would likely appear as a broad singlet at a lower field.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the aromatic carbons, the methyl carbon, the methylene carbon, and the carbonyl carbon. The carbonyl carbon is expected to be the most downfield signal, typically in the range of 160-170 ppm. The aromatic carbons will resonate between 110-140 ppm. The methylene carbon will likely appear around 40-45 ppm, and the methyl carbon signal is expected at approximately 15-20 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is predicted to exhibit characteristic absorption bands for the functional groups present in the molecule. A strong absorption band corresponding to the C=O stretching of the amide group is expected around 1660-1680 cm⁻¹. The N-H stretching vibration should appear as a broad band in the region of 3200-3400 cm⁻¹. C-H stretching vibrations for the aromatic and aliphatic protons will be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The C-Cl stretch is anticipated in the fingerprint region, typically between 600-800 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z 201, with a characteristic isotopic peak (M+2) at m/z 203 due to the presence of the chlorine-37 isotope. Fragmentation patterns would likely involve the loss of the chloroacetyl group and other characteristic cleavages of the amide bond and aromatic ring.

Biological Activity and Mechanism of Action (Inferred)

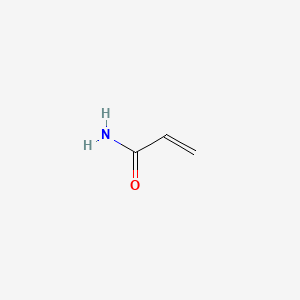

While no specific biological activity has been reported for this compound, the broader class of chloroacetamide compounds is known to exhibit a range of biological effects, most notably as herbicides and antimicrobials.[8]

The primary mode of action for chloroacetamide herbicides is the inhibition of very-long-chain fatty acid (VLCFA) synthesis.[1] VLCFAs are essential components of cell membranes and are involved in various cellular processes. Chloroacetamides are known to inhibit the elongase enzyme system, which is responsible for the extension of fatty acid chains.[1] This inhibition disrupts membrane integrity and function, ultimately leading to cell death.

Figure 2: Postulated mechanism of action for chloroacetamides.

Additionally, some N-aryl-2-chloroacetamides have demonstrated antimicrobial activity against a range of bacteria and fungi.[8] The reactive chloroacetyl group is thought to be a key pharmacophore, potentially acting as an alkylating agent that can covalently modify essential biomolecules within the microbial cell, leading to cellular dysfunction and death.

Safety and Handling

This compound is classified as an irritant and may cause allergic skin reactions and serious eye irritation.[4] It is recommended to handle this compound in a well-ventilated area, preferably in a chemical fume hood.[4] Appropriate personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times.[4][11][12] Avoid inhalation of dust and direct contact with skin and eyes.[4][11] In case of exposure, follow standard first-aid procedures and seek medical attention if symptoms persist.[11][12]

Conclusion

This compound is a valuable chemical intermediate with potential for further development in the pharmaceutical and agrochemical industries. While specific experimental data on its physicochemical properties and biological activity are currently limited, this guide provides a foundational understanding based on its chemical structure and the known properties of related compounds. Further research is warranted to fully characterize this molecule and explore its potential applications. The provided general experimental protocols can serve as a starting point for its synthesis and subsequent investigation. The inferred biological activity suggests that this compound could be a candidate for antimicrobial or herbicidal screening programs. As with all chemical research, appropriate safety precautions must be observed when handling this compound.

References

- 1. Mode of Action for Chloroacetamides and Functionally Related Compounds [jstage.jst.go.jp]

- 2. This compound, CasNo.366-44-9 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 3. jieheng.lookchem.com [jieheng.lookchem.com]

- 4. appchemical.com [appchemical.com]

- 5. 366-44-9|this compound|BLD Pharm [bldpharm.com]

- 6. 2-Chloro-N-(4-fluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ijpsr.info [ijpsr.info]

- 9. Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. fishersci.com [fishersci.com]

- 12. assets.thermofisher.cn [assets.thermofisher.cn]

Physicochemical characteristics of 2-chloro-N-(4-fluoro-2-methylphenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

This document provides a comprehensive overview of the physicochemical characteristics, synthesis, and analytical considerations for 2-chloro-N-(4-fluoro-2-methylphenyl)acetamide. It is important to note that while this compound is commercially available as a research chemical, detailed experimental data on its properties and biological activity are limited in publicly accessible scientific literature. Therefore, much of the quantitative data and experimental protocols presented herein are based on established principles of organic chemistry and data from structurally analogous compounds. All experimental work should be conducted with appropriate safety precautions and validated through rigorous analytical methods.

Introduction

This compound is a halogenated aromatic amide that serves as a valuable intermediate in organic synthesis. Its structural motifs, including the chloroacetamide group and the substituted phenyl ring, are prevalent in a variety of biologically active molecules. The chloroacetamide moiety, in particular, is a reactive functional group that can readily undergo nucleophilic substitution, making it a key building block for the synthesis of more complex molecular architectures. This technical guide aims to provide a detailed summary of the known and predicted physicochemical properties of this compound, a representative experimental protocol for its synthesis and characterization, and a discussion of its potential applications in research and development.

Physicochemical Characteristics

While specific experimental data for this compound is not extensively reported, its general properties can be inferred from supplier information and comparison with analogous compounds.

Table 1: General and Predicted Physicochemical Properties

| Property | Value/Description | Source/Basis |

| IUPAC Name | This compound | Nomenclature Rules |

| CAS Number | 366-44-9 | Chemical Abstracts Service |

| Molecular Formula | C₉H₉ClFNO | Elemental Composition |

| Molecular Weight | 201.63 g/mol | Calculated |

| Appearance | Off-white to light yellow powder.[1] | Supplier Data[1] |

| Purity | ≥98% | Supplier Data[1] |

| Melting Point | Not Reported (Predicted to be in the range of 100-150 °C) | Based on similar N-aryl acetamides |

| Boiling Point | Not Reported (Predicted to be >300 °C at 760 mmHg) | Based on similar N-aryl acetamides |

| Solubility | Predicted to be soluble in common organic solvents such as acetone, ethyl acetate, and dichloromethane. Limited solubility in water. | General solubility of N-aryl acetamides |

| Storage | Keep in a cool, dry place.[1] | Supplier Recommendation[1] |

Synthesis and Purification

The synthesis of this compound typically involves the acylation of 4-fluoro-2-methylaniline with chloroacetyl chloride. This is a standard method for the formation of N-aryl acetamides.

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound.

Materials:

-

4-fluoro-2-methylaniline

-

Chloroacetyl chloride

-

Triethylamine

-

Dichloromethane (DCM), anhydrous

-

Deionized water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethanol or ethyl acetate/hexane for recrystallization

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-fluoro-2-methylaniline (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.

-

Addition of Acylating Agent: Cool the solution to 0 °C in an ice bath. To this stirred solution, add chloroacetyl chloride (1.05 equivalents) dropwise via a syringe or dropping funnel. Maintain the temperature at 0 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with 1 M HCl (optional, to remove excess amine), deionized water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent in vacuo to obtain the crude product.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane) to yield the pure this compound as a solid.

Analytical Characterization

Due to the lack of published experimental spectra for the target compound, this section provides predicted spectral data based on the analysis of structurally similar compounds and general spectroscopic principles.

Analytical Workflow

Caption: Analytical workflow for the characterization of the synthesized product.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Key Signals and Features |

| ¹H NMR | - Aromatic Protons (Ar-H): Multiple signals in the range of δ 7.0-8.0 ppm. The coupling patterns will be influenced by the fluorine and methyl substituents.- Amide Proton (N-H): A broad singlet typically in the range of δ 8.0-9.5 ppm.- Methyl Protons (-CH₃): A singlet around δ 2.1-2.3 ppm.- Methylene Protons (-CH₂Cl): A singlet around δ 4.1-4.3 ppm. |

| ¹³C NMR | - Carbonyl Carbon (C=O): A signal in the range of δ 164-168 ppm.- Aromatic Carbons (Ar-C): Multiple signals between δ 110-140 ppm. The carbon attached to fluorine will show a large C-F coupling constant.- Methylene Carbon (-CH₂Cl): A signal around δ 42-45 ppm.- Methyl Carbon (-CH₃): A signal around δ 17-20 ppm. |

| IR (Infrared) Spectroscopy | - N-H Stretch: A sharp to moderately broad band around 3250-3350 cm⁻¹.- C=O Stretch (Amide I): A strong, sharp absorption band around 1660-1680 cm⁻¹.- N-H Bend (Amide II): A band around 1530-1550 cm⁻¹.- C-Cl Stretch: A band in the fingerprint region, typically around 700-800 cm⁻¹.- Ar-H Stretch: Signals above 3000 cm⁻¹.- C-F Stretch: A strong absorption in the range of 1100-1250 cm⁻¹. |

| Mass Spectrometry (MS) | - Molecular Ion (M⁺): An ion peak corresponding to the molecular weight (m/z ≈ 201), with an isotopic pattern (M+2) characteristic of a compound containing one chlorine atom (approximately 3:1 ratio).- Key Fragment Ions: Fragmentation may occur via cleavage of the C-C bond adjacent to the carbonyl group, loss of the chloromethyl radical, or cleavage of the amide bond. |

Biological Activity and Signaling Pathways

As of the date of this publication, there is no specific information in the scientific literature detailing the biological activity or associated signaling pathways for this compound. However, the broader class of N-aryl-2-chloroacetamides has been investigated for a range of biological activities, including antimicrobial and anticancer properties. The reactivity of the α-chloroamide moiety allows for covalent modification of biological targets, which is a common mechanism of action for this class of compounds. Further research is required to elucidate any potential biological effects of the title compound.

Conclusion

This compound is a readily synthesizable chemical intermediate with potential for use in the development of novel compounds in the pharmaceutical and agrochemical industries. This technical guide has provided a summary of its known and predicted physicochemical properties, a detailed, representative experimental protocol for its synthesis and purification, and an overview of the analytical methods for its characterization. While specific experimental data for this compound remains scarce, the information provided herein, based on established chemical principles and data from analogous structures, offers a solid foundation for researchers and drug development professionals working with this and related molecules. It is anticipated that future research will further elucidate the specific properties and potential applications of this compound.

References

An In-depth Technical Guide on the Molecular Structure and Conformation of 2-chloro-N-(4-fluoro-2-methylphenyl)acetamide

An Important Note on Data Availability: Publicly available experimental data on the specific molecular structure and conformation of 2-chloro-N-(4-fluoro-2-methylphenyl)acetamide is limited. This guide will provide a comprehensive overview of this class of compounds, drawing on detailed experimental data from the closely related analog, 2-chloro-N-(4-fluorophenyl)acetamide , as a primary reference. This comparative approach will offer valuable insights into the expected structural and conformational properties of the title compound.

Introduction

2-chloro-N-(substituted phenyl)acetamides are a class of organic compounds that serve as important intermediates in the synthesis of various biologically active molecules and pharmaceuticals. Their chemical structure, characterized by a chloroacetamide moiety linked to a substituted phenyl ring, allows for diverse chemical modifications, making them versatile building blocks in medicinal chemistry and drug development. Understanding the molecular structure and conformational preferences of these molecules is crucial for predicting their reactivity, designing new derivatives with desired properties, and elucidating their mechanisms of action at a molecular level.

Molecular Structure and Conformation

The molecular structure of this compound is defined by the spatial arrangement of its constituent atoms and the nature of the chemical bonds connecting them. Key structural features include the planarity of the phenyl ring and the amide group, and the rotational freedom around the single bonds, which gives rise to different conformations.

The crystal structure of the analogous compound, 2-chloro-N-(4-fluorophenyl)acetamide, provides a solid foundation for understanding the likely solid-state conformation of this compound. In the crystal, molecules of 2-chloro-N-(4-fluorophenyl)acetamide are linked by intermolecular N—H⋯O hydrogen bonds, forming infinite chains.[1][2] An intramolecular C—H⋯O hydrogen bond is also observed, which contributes to the stability of the conformation by forming a six-membered ring.[1][2]

The presence of the methyl group at the ortho position in this compound is expected to introduce steric hindrance, which may influence the dihedral angle between the phenyl ring and the acetamide group. In similar structures, the acetamide group is often twisted out of the plane of the phenyl ring. For example, in 2-chloro-N-(4-hydroxyphenyl)acetamide, the twist angle between the hydroxybenzene and acetamide groups is 23.5 (2)°.

The following tables summarize the key crystallographic data for 2-chloro-N-(4-fluorophenyl)acetamide, which can be used as a reference for the title compound.

Table 1: Crystal Data and Structure Refinement for 2-chloro-N-(4-fluorophenyl)acetamide [1][2]

| Parameter | Value |

| Empirical formula | C₈H₇ClFNO |

| Formula weight | 187.60 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 4.7410 (9) Å, b = 20.062 (4) Å, c = 8.9860 (18) Å |

| β = 99.60 (3)° | |

| Volume | 842.7 (3) ų |

| Z | 4 |

| Calculated density | 1.481 Mg/m³ |

| Absorption coefficient | 0.42 mm⁻¹ |

| F(000) | 384 |

| Final R indices [I>2σ(I)] | R1 = 0.046, wR2 = 0.126 |

| R indices (all data) | R1 = 0.078, wR2 = 0.141 |

Table 2: Selected Bond Lengths (Å) and Angles (°) for 2-chloro-N-(4-fluorophenyl)acetamide [1]

| Bond/Angle | Length (Å) / Angle (°) |

| Cl—C8 | 1.765 (7) |

| O—C7 | 1.281 (6) |

| N—C7 | 1.300 (7) |

| N—C4 | 1.373 (8) |

| F—C1 | 1.365 (7) |

| Angle | Value (°) |

| O—C7—N | 124.3 (5) |

| O—C7—C8 | 118.8 (5) |

| N—C7—C8 | 116.9 (5) |

| C7—N—C4 | 127.9 (5) |

Experimental Protocols

Detailed experimental protocols are essential for the synthesis and characterization of this compound. The following sections outline generalized procedures based on the synthesis of analogous compounds.

A common method for the synthesis of N-substituted 2-chloroacetamides involves the reaction of a substituted aniline with chloroacetyl chloride in the presence of a base.

Protocol:

-

Dissolve the starting aniline (e.g., 4-fluoro-2-methylaniline) and a base (e.g., triethylamine) in a suitable organic solvent (e.g., toluene or dichloromethane) in a round-bottom flask.

-

Cool the mixture in an ice bath.

-

Add chloroacetyl chloride dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove any precipitated salts (e.g., triethylamine hydrochloride).

-

Wash the organic phase with water and then with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or a mixture of chloroform and hexane) to yield the pure 2-chloro-N-(aryl)acetamide.

The synthesized compound should be characterized using various spectroscopic and analytical techniques to confirm its structure and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to determine the chemical environment of the hydrogen and carbon atoms in the molecule, providing detailed information about its structure.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as the N-H and C=O stretching vibrations of the amide group.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition.

-

Single-Crystal X-ray Diffraction: If suitable single crystals can be obtained, X-ray diffraction provides the most definitive information about the molecular structure and conformation in the solid state.

Visualizations

Diagrams are powerful tools for visualizing molecular structures, experimental workflows, and potential biological pathways.

Caption: Molecular structure of this compound.

Caption: General workflow for the synthesis of this compound.

Caption: A potential mechanism of antimicrobial action for chloroacetamide derivatives.

Conclusion

While a complete experimental dataset for this compound is not currently in the public domain, a comprehensive understanding of its likely molecular structure and conformation can be inferred from high-quality data available for its close analogs. The structural insights from 2-chloro-N-(4-fluorophenyl)acetamide, combined with established synthetic and analytical protocols, provide a robust framework for researchers and drug development professionals working with this class of compounds. The provided visualizations of the molecular structure, synthetic workflow, and a potential mechanism of action serve to further clarify these concepts. Further experimental and computational studies on the title compound are warranted to provide a more definitive understanding of its properties.

References

Technical Guide: Spectroscopic and Synthetic Profile of 2-chloro-N-(4-fluoro-2-methylphenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic characteristics of 2-chloro-N-(4-fluoro-2-methylphenyl)acetamide, a compound of interest in medicinal chemistry and organic synthesis. Due to the limited availability of public experimental data for this specific molecule, this guide presents a combination of predicted spectroscopic data, based on established principles and analysis of analogous compounds, alongside detailed, generalized experimental protocols for its synthesis and characterization.

Core Properties

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 366-44-9 |

| Molecular Formula | C₉H₉ClFNO |

| Molecular Weight | 201.63 g/mol |

| Appearance (Predicted) | Off-white to light yellow powder[1] |

Spectroscopic Data (Predicted)

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its chemical structure and comparison with the spectral data of closely related analogs.

¹H NMR (Proton NMR) Data (Predicted)

Solvent: CDCl₃, Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~ 8.0 - 8.5 | br s | 1H | -NH |

| ~ 7.8 - 8.1 | t | 1H | Ar-H |

| ~ 6.9 - 7.2 | m | 2H | Ar-H |

| ~ 4.2 | s | 2H | -CH₂Cl |

| ~ 2.3 | s | 3H | Ar-CH₃ |

¹³C NMR (Carbon NMR) Data (Predicted)

Solvent: CDCl₃, Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |

| ~ 164 | C=O |

| ~ 159 (d, ¹JCF ≈ 245 Hz) | C-F |

| ~ 134 | C-N |

| ~ 132 (d, ³JCF ≈ 8 Hz) | C-CH₃ |

| ~ 125 (d, ⁴JCF ≈ 3 Hz) | C-H |

| ~ 124 (d, ³JCF ≈ 8 Hz) | C-H |

| ~ 114 (d, ²JCF ≈ 22 Hz) | C-H |

| ~ 43 | -CH₂Cl |

| ~ 18 | -CH₃ |

IR (Infrared) Spectroscopy Data (Predicted)

| Wavenumber (cm⁻¹) | Assignment |

| ~ 3300 | N-H stretch (amide) |

| ~ 3100 - 3000 | Aromatic C-H stretch |

| ~ 2950 - 2850 | Aliphatic C-H stretch |

| ~ 1670 | C=O stretch (amide I) |

| ~ 1550 | N-H bend (amide II) |

| ~ 1500, 1450 | Aromatic C=C stretch |

| ~ 1250 | C-N stretch |

| ~ 1220 | C-F stretch |

| ~ 750 | C-Cl stretch |

MS (Mass Spectrometry) Data (Predicted)

| m/z | Assignment |

| 201/203 | [M]⁺/ [M+2]⁺ (isotopic pattern for Cl) |

| 126 | [M - COCH₂Cl]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic analysis of this compound, based on established methods for analogous compounds.

Synthesis of this compound

This protocol describes the N-acylation of 4-fluoro-2-methylaniline with chloroacetyl chloride.

Materials:

-

4-fluoro-2-methylaniline

-

Chloroacetyl chloride

-

Triethylamine or other suitable base

-

Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, or toluene)

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-fluoro-2-methylaniline (1.0 equivalent) and triethylamine (1.1 equivalents) in the chosen anhydrous solvent.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of chloroacetyl chloride (1.05 equivalents) in the same anhydrous solvent to the reaction mixture with vigorous stirring.

-

Allow the reaction to warm to room temperature and continue stirring for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., dichloromethane) three times.

-

Combine the organic layers and wash sequentially with deionized water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Prepare a sample by dissolving 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Standard acquisition parameters for ¹H NMR may include a 30° pulse, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 16-32 scans.

-

For ¹³C NMR, a proton-decoupled pulse sequence should be used.

Infrared (IR) Spectroscopy:

-

Acquire the IR spectrum of the solid sample using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Alternatively, prepare a KBr pellet containing a small amount of the sample.

-

Scan the sample over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

-

Obtain the mass spectrum using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.

-

For EI-MS, a direct insertion probe can be used.

-

For ESI-MS, dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and introduce it into the ion source.

Visualizations

The following diagrams illustrate the synthetic pathway and a logical workflow for the characterization of the title compound.

References

Uncharted Territory: The Biological Activity of 2-chloro-N-(4-fluoro-2-methylphenyl)acetamide

A comprehensive review of publicly available scientific literature and chemical databases reveals a significant gap in the characterization of the biological activity of 2-chloro-N-(4-fluoro-2-methylphenyl)acetamide (CAS No. 366-44-9). While this compound is cataloged as a pharmaceutical intermediate, detailed studies on its specific biological effects, mechanism of action, and potential therapeutic applications are not presently available in published research.

Our extensive search for quantitative biological data, experimental protocols, and associated signaling pathways for this compound did not yield the specific information required to construct an in-depth technical guide as requested. The available information is primarily limited to its identification as a chemical intermediate, with some suppliers suggesting its use in the synthesis of "healing drugs," a term that lacks the scientific specificity needed for a technical whitepaper.

A Closely Related Analog with Characterized Antibacterial Properties

In contrast to the scarcity of data for the requested molecule, a structurally similar compound, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide , has been the subject of research investigating its potential as an antibacterial agent. Studies on this nitro-substituted analog have explored its efficacy against clinically relevant bacteria, such as Klebsiella pneumoniae.

Given the lack of information on the user-specified compound, we propose to develop the in-depth technical guide on the well-characterized analog, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide . This would allow for a comprehensive report that fulfills the core requirements of data presentation, detailed experimental protocols, and visualization of relevant biological processes, albeit for a closely related molecule.

A detailed guide on this analog would include:

-

Quantitative Antibacterial Data: Summarized in tabular format, including Minimum Inhibitory Concentration (MIC) values against various bacterial strains.

-

Detailed Experimental Protocols: Methodologies for antibacterial susceptibility testing and other relevant assays.

-

Synthesis and Characterization: A brief overview of the synthetic route to the compound.

-

Potential Mechanism of Action: Discussion of the hypothesized mode of antibacterial action.

We believe that a technical guide on this well-documented analog would be of significant value to researchers, scientists, and drug development professionals by providing insights into the structure-activity relationships of this class of chloroacetamides.

We await your guidance on whether to proceed with creating a comprehensive technical guide on the biological activity of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide .

Substituted N-Phenylacetamides: A Technical Review for Drug Development

Introduction: The N-phenylacetamide scaffold is a prominent structural motif in medicinal chemistry, serving as a cornerstone for the development of a diverse array of therapeutic agents. Its synthetic tractability and the ability of its derivatives to interact with a wide range of biological targets have established this class of compounds as a significant area of research for drug discovery professionals. Derivatives have demonstrated a spectrum of biological activities, including anticancer, anticonvulsant, analgesic, antidepressant, and antimicrobial effects.[1][2] This technical guide provides a comprehensive review of substituted N-phenylacetamides, focusing on their synthesis, structure-activity relationships (SAR), and mechanisms of action. It includes a compilation of quantitative biological data, detailed experimental protocols for key assays, and visual diagrams of synthetic workflows and biological pathways to support researchers in this field.

Synthesis of Substituted N-Phenylacetamides

The most common and straightforward method for synthesizing N-substituted phenylacetamides involves the acylation of a substituted aniline with a phenylacetyl chloride derivative or phenylacetic acid itself. A typical procedure involves reacting the appropriate aniline and chloroacetyl chloride in the presence of a weak base, like sodium acetate, in a solvent such as glacial acetic acid.[3] Further complexity can be introduced by reacting these initial products with other molecules, for instance, with 2-mercaptobenzimidazole to create compounds with antidepressant activity.[3]

Biological Activities and Quantitative Data

Substituted N-phenylacetamides have been investigated for a multitude of therapeutic applications. The following sections summarize the key findings and present quantitative data for some of the most prominent activities.

Anticancer Activity

Numerous N-phenylacetamide derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[4] A notable series, 2-(4-Fluorophenyl)-N-phenylacetamide derivatives, has shown promising activity, particularly against prostate (PC3) and breast (MCF-7) cancer cells.[5][6] Studies have indicated that the presence of a nitro moiety on the N-phenyl ring enhances cytotoxic effects compared to a methoxy group.[5][6] The mechanism often involves the induction of apoptosis.[7]

| Compound ID | N-Phenyl Substitution | Cell Line | IC50 (µM) | Reference(s) |

| 2b | m-nitro | PC3 | 52 | [5][6] |

| 2c | p-nitro | PC3 | 80 | [5][6] |

| 2c | p-nitro | MCF-7 | 100 | [5][6] |

| 3c | - | MCF-7 | 0.7 ± 0.08 | [7][8] |

| 3d | - | MDA-MB-468 | 0.6 ± 0.08 | [7][8] |

| 3d | - | PC-12 | 0.6 ± 0.08 | [7][8] |

| 3d | - | MCF-7 | 0.7 ± 0.4 | [7][8] |

| Imatinib | Reference Drug | PC3 | 40 | [5][6] |

| Imatinib | Reference Drug | MCF-7 | 98 | [5][6] |

Sigma (σ) Receptor Modulation

N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives have been identified as potent and selective ligands for sigma (σ) receptors, which are implicated in various central nervous system disorders.[9] The unsubstituted parent compound shows high affinity and selectivity for σ1 receptors.[9] Structure-activity relationship studies have revealed that substitution on the phenylacetamide aromatic ring significantly influences binding affinity and selectivity for both σ1 and σ2 receptors.[9]

| Compound ID | Substitution on Phenylacetamide Ring | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) | σ1/σ2 Selectivity Ratio | Reference(s) |

| 1 | H (Unsubstituted) | 3.90 | 240 | 62 | [9] |

| 5 | 3-Cl | - | 14.6 | - | [9] |

| 9 | 3-NO2 | 0.87 | - | - | [9] |

| 11 | 2-F | 3.56 | 667 | >187 | [9] |

| 20 | 4-NH2 | - | - | - | [9] |

| 29 | 4-OH | >1000 | - | - | [9] |

Sodium (Na+) Channel Blockade

A series of N-phenylacetamides structurally related to N-[3-(2,6-dimethyl-1-piperidinyl)propyl]-alpha-phenylbenzeneacetamide have been identified as potent sodium channel blockers.[10] SAR studies on this class revealed that increasing the lipophilicity of the amine portion of the molecule trends toward more potent Na+ channel blockade. A three-carbon spacer between the amide and the amine was found to be optimal.[10]

Antidepressant Activity

Researchers have explored N-phenylacetamides as potential antidepressant agents, particularly as monoamine oxidase (MAO) inhibitors.[11] A series of 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives showed moderate to good antidepressant activity in preclinical models like the tail suspension test and forced swimming test.[11]

Signaling Pathways and Mechanisms

The anticancer activity of many N-phenylacetamide derivatives is linked to their ability to induce programmed cell death, or apoptosis. This process can be triggered through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways, often culminating in the activation of executioner caspases like caspase-3.[7][8] Studies have shown that effective compounds can upregulate the expression of pro-apoptotic proteins such as Bax and FasL while modulating anti-apoptotic proteins like Bcl-2.[7]

Experimental Protocols

Detailed and reproducible experimental protocols are critical for the evaluation of new chemical entities. The following are methodologies for key assays cited in the literature for N-phenylacetamides.

In Vitro Cytotoxicity: MTT Assay

This colorimetric assay is widely used to assess the cytotoxic effects of a compound on cancer cell lines by measuring metabolic activity.[12][13]

-

Cell Seeding: Seed cancer cells (e.g., PC3, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[14]

-

Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).[12][14]

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).[12]

-

MTT Addition: After incubation, add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[8][14]

-

Solubilization: Carefully remove the medium and add 100-130 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[12][15]

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[8][13] The IC50 value is determined from the resulting dose-response curves.

Sigma-1 (σ1) Receptor Binding Assay

This competitive radioligand binding assay is used to determine the binding affinity (Ki) of a test compound for the σ1 receptor.[16]

-

Receptor Source: Use membrane preparations from guinea pig liver or commercially available membranes from cells expressing the human σ1 receptor.[16]

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.[16]

-

Radioligand: [³H]-(+)-pentazocine at a final concentration near its Kd value (e.g., 1.0 - 5.0 nM).[16][17]

-

Test Compounds: Prepare serial dilutions.

-

Non-specific Binding Control: A high concentration (e.g., 10 µM) of an unlabeled ligand like haloperidol.[16]

-

-

Assay Incubation: In a 96-well plate, combine the membrane preparation, [³H]-(+)-pentazocine, and either buffer (for total binding), unlabeled test compound, or the non-specific binding control. Incubate for 90-150 minutes at room temperature or 37°C.[16][17]

-

Filtration: Terminate the reaction by rapid filtration through a glass fiber filter plate (e.g., GF/B or GF/C) using a cell harvester. This separates bound from free radioligand.[16][18]

-

Washing: Quickly wash the filters with ice-cold assay buffer.[16]

-

Radioactivity Measurement: After drying the filter plate, add a scintillation cocktail to each well and measure the radioactivity using a scintillation counter.[16]

-

Data Analysis: Calculate the Ki values from the IC50 values obtained from the competitive binding curves.

Antidepressant Activity: Forced Swim Test (FST)

The FST is a common behavioral test in rodents used to screen for antidepressant efficacy.[19]

-

Apparatus: Use a transparent cylindrical tank (e.g., 30 cm height x 20 cm diameter) filled with water (24-30°C) to a level (e.g., 15 cm) where the animal cannot touch the bottom.[2][19]

-

Acclimation & Dosing: Allow animals (mice or rats) to acclimate to the testing room. Administer the test compound or vehicle control at a predetermined time before the test.

-

Test Procedure:

-

Behavioral Scoring: Place the animal in the water and record the session. An observer, blind to the treatment groups, scores the duration of immobility (making only movements necessary to keep the head above water).[11] Antidepressant compounds are expected to decrease the duration of immobility.

-

Post-Test Care: After the test, remove the animals from the water, dry them with a towel, and return them to a warm, dry home cage.[2][11]

Conclusion

Substituted N-phenylacetamides represent a versatile and highly valuable scaffold in modern drug discovery. The breadth of biological activities, from potent anticancer effects via apoptosis induction to selective modulation of CNS targets like sigma receptors and sodium channels, highlights their therapeutic potential. The structure-activity relationships elucidated in various studies provide a clear roadmap for the rational design of new, more potent, and selective analogues. The standardized protocols provided herein offer a practical framework for researchers to synthesize and evaluate novel N-phenylacetamide derivatives, facilitating the continued exploration and development of this important class of compounds. Future research will likely focus on optimizing the pharmacokinetic properties of lead compounds and further exploring their potential in a wider range of disease models.

References

- 1. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. animal.research.wvu.edu [animal.research.wvu.edu]

- 3. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. brieflands.com [brieflands.com]

- 5. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Synthesis and quantitative structure-activity relationships of N-(1-benzylpiperidin-4-yl)phenylacetamides and related analogues as potent and selective sigma1 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A structure-activity relationship study of novel phenylacetamides which are sodium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 14. benchchem.com [benchchem.com]

- 15. MTT (Assay protocol [protocols.io]

- 16. benchchem.com [benchchem.com]

- 17. med.upenn.edu [med.upenn.edu]

- 18. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]

- 19. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]

An In-Depth Technical Guide to the Investigation of the Mechanism of Action for 2-chloro-N-(4-fluoro-2-methylphenyl)acetamide

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, no specific studies on the mechanism of action for 2-chloro-N-(4-fluoro-2-methylphenyl)acetamide have been published. This guide, therefore, provides a comprehensive investigational framework based on the well-documented activities of structurally related N-substituted 2-chloroacetamide compounds. The proposed mechanisms, experimental protocols, and data tables are representative of the approaches required to elucidate the biological activity of this specific molecule.

Introduction: The Therapeutic Potential of N-substituted 2-chloroacetamides

N-substituted 2-chloroacetamides are a class of compounds recognized for their broad spectrum of biological activities.[1] The core chemical feature, a reactive chloroacetamide "warhead," allows these molecules to act as electrophiles, readily forming covalent bonds with nucleophilic residues in biological macromolecules.[2][3] This reactivity is the foundation for their observed antimicrobial, herbicidal, and cytotoxic properties.[1][4][5] The nature of the N-aryl substituent significantly influences the compound's lipophilicity and steric properties, which in turn affects its permeability across cell membranes and its specificity towards molecular targets.[6]

Given the structural similarities, it is hypothesized that this compound possesses therapeutic potential in one or more of these areas. This guide outlines a systematic approach to investigate its mechanism of action.

Synthesis of this compound

The synthesis of N-aryl 2-chloroacetamides is typically achieved through the chloroacetylation of the corresponding aryl amine.[3][7]

Reaction Scheme:

Caption: General synthesis of this compound.

Proposed Mechanisms of Action and Investigational Strategy

Based on the activities of related compounds, three primary mechanisms of action are proposed for investigation: antimicrobial, cytotoxic, and herbicidal.

Antimicrobial Mechanism of Action

Many N-substituted chloroacetamides exhibit potent activity against a range of microbial pathogens, including Gram-positive and Gram-negative bacteria, and fungi.[1][6] The proposed mechanism involves the inhibition of essential microbial enzymes.

Hypothesized Signaling Pathway:

Caption: Hypothesized antimicrobial mechanism of action.

Experimental Investigation:

-

Antimicrobial Susceptibility Testing: Determine the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant microorganisms.

-

Enzyme Inhibition Assays: If a putative target is identified (e.g., DNA gyrase), conduct in vitro assays to quantify inhibitory activity.

Data Presentation:

Table 1: Minimum Inhibitory Concentration (MIC) Data

| Microorganism | Gram Stain | Compound MIC (µg/mL) | Positive Control | Control MIC (µg/mL) |

| Staphylococcus aureus | Positive | [Insert Data] | Vancomycin | [Insert Data] |

| Escherichia coli | Negative | [Insert Data] | Ciprofloxacin | [Insert Data] |

| Pseudomonas aeruginosa | Negative | [Insert Data] | Gentamicin | [Insert Data] |

| Candida albicans | N/A (Fungus) | [Insert Data] | Fluconazole | [Insert Data] |

Cytotoxic (Anticancer) Mechanism of Action

Chloroacetamides can induce cytotoxicity in cancer cell lines, often through the induction of oxidative stress and apoptosis.[8][9]

Hypothesized Signaling Pathway:

References

- 1. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Screening of 2-chloro-N-(4-fluoro-2-methylphenyl)acetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies for the in vitro screening of 2-chloro-N-(4-fluoro-2-methylphenyl)acetamide, a compound of interest in drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this guide draws upon established protocols and findings from structurally related chloroacetamide and N-phenylacetamide derivatives to propose a robust screening framework. The content herein details experimental procedures for assessing antimicrobial, antifungal, and cytotoxic activities, and explores the potential underlying mechanisms of action, including the induction of oxidative stress and apoptosis. All quantitative data from analogous compounds are presented in structured tables for comparative analysis. Furthermore, key experimental workflows and signaling pathways are visualized using the Graphviz DOT language to provide clear, logical representations for researchers.

Introduction

N-substituted acetamide scaffolds are prevalent in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. The chloroacetamide moiety, in particular, is a reactive functional group that can contribute to the biological efficacy of these compounds. The specific substitutions on the phenyl ring, such as fluorine and methyl groups, can significantly modulate the pharmacokinetic and pharmacodynamic properties of the molecule. This guide outlines a systematic approach to the in vitro evaluation of this compound to elucidate its therapeutic potential.

Predicted Biological Activities and In Vitro Screening Cascade

Based on the known activities of structurally similar compounds, this compound is predicted to possess antimicrobial, antifungal, and cytotoxic properties. The following workflow outlines a logical progression for its in vitro evaluation.

Caption: General workflow for the in vitro screening of this compound.

Data Presentation: In Vitro Activities of Analogous Compounds

The following tables summarize the in vitro activity of various N-phenylacetamide and chloroacetamide derivatives against a range of cell lines and microbial strains. This data provides a comparative baseline for the expected potency of this compound.

Table 1: In Vitro Cytotoxicity of N-Phenylacetamide Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 2-(4-Fluorophenyl)-N-(m-nitrophenyl)acetamide | PC3 (Prostate) | 52 | [1] |

| 2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide | PC3 (Prostate) | 80 | [1] |

| 2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide | MCF-7 (Breast) | 100 | [1] |

| N-(2-hydrazineyl-2-oxoethyl)-2-(2,4,5-trichlorophenoxy)acetamide | HepG2 (Liver) | 1.43 | [2] |

| N-(2-hydrazineyl-2-oxoethyl)-2-(2,4,5-trichlorophenoxy)acetamide | MCF-7 (Breast) | 7.43 | [2] |

| 2-Chloro-N-{5-[2-(4-methoxyphenyl)pyridin-3-yl]-[3][4][5]thiadiazol-2-yl}acetamide | PANC-1 (Pancreatic) | 15.5 | [6] |

Table 2: Antimicrobial and Antifungal Activity of Chloroacetamide Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 2-chloro-N-phenylacetamide | Candida albicans | 128 - 256 | [6] |

| 2-chloro-N-phenylacetamide | Candida parapsilosis | 128 - 256 | [6] |

| 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide | Klebsiella pneumoniae | 512 | [7][8] |

| 2-chloro-N-(3-hydroxyphenyl)acetamide | Gram-positive bacteria | - | [9] |

| 2-chloro-N-(4-hydroxyphenyl)acetamide | Gram-negative bacteria | - | [9] |

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below. These protocols are based on standard laboratory procedures and can be adapted for the specific requirements of screening this compound.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

-

Preparation of Microbial Inoculum: Culture the desired bacterial or fungal strains in an appropriate broth medium overnight. Dilute the microbial suspension to a standardized concentration (e.g., 10^5 CFU/mL).

-

Serial Dilution of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform a series of two-fold dilutions in a 96-well microtiter plate containing the appropriate growth medium.

-

Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate under conditions suitable for the specific microorganism (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding: Seed the desired cancer cell lines in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be calculated from the dose-response curve.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric assay that quantifies the activity of lactate dehydrogenase released from damaged cells into the culture medium, serving as an indicator of cytotoxicity.

Protocol:

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

-

Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant from each well.

-

LDH Reaction: In a separate 96-well plate, mix the collected supernatant with an LDH reaction mixture containing lactate, NAD+, and a tetrazolium salt.

-

Incubation: Incubate the plate at room temperature for a specified time, protected from light.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm. The amount of formazan produced is proportional to the amount of LDH released, indicating the level of cytotoxicity.

Signaling Pathway Analysis

The biological activity of chloroacetamide derivatives is often associated with the induction of cellular stress, leading to programmed cell death (apoptosis). A key signaling cascade involved in this process is the Mitogen-Activated Protein Kinase (MAPK) pathway.

Oxidative Stress-Induced Apoptosis

Exposure to certain chemical compounds can lead to an increase in reactive oxygen species (ROS), causing oxidative stress. This stress can damage cellular components and trigger the intrinsic pathway of apoptosis.

Caption: Intrinsic pathway of apoptosis initiated by chemical-induced oxidative stress.

MAPK Signaling Cascade in Stress-Induced Apoptosis

The MAPK pathway is a key signaling cascade that responds to various extracellular stimuli, including chemical stress. The stress-activated protein kinases (SAPKs), such as JNK and p38, play a crucial role in mediating apoptosis.

Caption: Simplified MAPK signaling pathway leading to apoptosis in response to chemical stress.

Conclusion

This technical guide provides a foundational framework for the in vitro screening of this compound. By leveraging established protocols and data from analogous compounds, researchers can efficiently assess the antimicrobial, antifungal, and cytotoxic potential of this molecule. The outlined experimental workflows and signaling pathway diagrams offer a clear roadmap for investigation, from initial screening to elucidation of the mechanism of action. Further studies are warranted to generate specific data for the title compound and validate the predicted biological activities.

References

- 1. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The intrinsic apoptotic pathway lies upstream of oxidative stress in multiple organs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Understanding MAPK Signaling Pathways in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. scielo.br [scielo.br]

- 7. scielo.br [scielo.br]

- 8. scielo.br [scielo.br]

- 9. Synthesis of 2-chloro-n-(3-hydroxyphenyl) Acetamide and 2-chloro-n-(4-hydroxyphenyl) Acetamide and Study of Their Antimicrobial Activity - Neliti [neliti.com]

Solubility profile of 2-chloro-N-(4-fluoro-2-methylphenyl)acetamide in different solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility profile of 2-chloro-N-(4-fluoro-2-methylphenyl)acetamide. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing detailed experimental protocols for determining solubility, a predicted qualitative solubility profile, and the synthesis pathway for the compound. The information herein is intended to equip researchers and professionals in drug development with the necessary tools and methodologies to ascertain the solubility of this compound in various solvents, a critical parameter for its application in pharmaceutical formulations and synthetic chemistry.

Introduction

This compound is a substituted acetamide that holds potential as an intermediate in the synthesis of various biologically active molecules. Understanding its solubility in different solvents is paramount for its effective use in reaction media, for purification through crystallization, and for the development of suitable dosage forms. This guide addresses the current gap in knowledge by presenting a framework for its solubility determination.

While specific quantitative data is not available, a related compound, 2-chloro-N-(4-fluorophenyl)acetamide, has been noted to be soluble in chloroform, as it was crystallized from a chloroform solution[1][2]. This suggests that this compound is likely to be soluble in chlorinated solvents and other common organic solvents.

Predicted Qualitative Solubility Profile

Based on the chemical structure of this compound, a qualitative solubility profile can be predicted based on the "like dissolves like" principle. The presence of a polar amide group and halogen substituents, combined with a non-polar substituted phenyl ring, suggests a varied solubility profile.

Table 1: Predicted Qualitative Solubility of this compound in Different Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Ethanol, Methanol | Low to Moderate | The amide group can form hydrogen bonds with protic solvents, but the overall hydrophobicity of the molecule may limit solubility, especially in water. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Moderate to High | These solvents can interact with the polar amide group through dipole-dipole interactions without the steric hindrance of hydrogen bonding to the solvent. |

| Non-Polar | Hexane, Toluene | Low | The significant polarity of the amide group is unlikely to be overcome by the weak van der Waals forces offered by non-polar solvents. |

| Chlorinated | Dichloromethane, Chloroform | High | The presence of a chlorine atom in the solute molecule and the solvent can lead to favorable dipole-dipole interactions. Evidence from a similar compound supports this[1][2]. |

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is necessary. The isothermal shake-flask method is a reliable and widely used technique for determining the equilibrium solubility of a solid in a liquid.

Isothermal Shake-Flask Method

This method involves equilibrating an excess amount of the solid compound in the solvent of interest at a constant temperature until the solution is saturated. The concentration of the dissolved solid in the filtered solution is then determined using a suitable analytical technique.

Protocol:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Sample Withdrawal and Filtration: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Carefully withdraw a sample from the supernatant using a syringe fitted with a solvent-resistant filter (e.g., 0.22 µm PTFE) to remove all undissolved particles.

-

Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Concentration Analysis: Determine the concentration of this compound in the diluted sample using a validated analytical method such as High-Performance Liquid Chromatography (HPLC), UV-Vis Spectroscopy, or a gravimetric method.[3][4][5]

Analytical Methods for Concentration Determination

-

High-Performance Liquid Chromatography (HPLC): This is a highly sensitive and specific method for determining the concentration of the analyte. A calibration curve should be prepared using standard solutions of known concentrations.[6][7]

-

UV-Vis Spectroscopy: If the compound has a suitable chromophore, UV-Vis spectroscopy can be a rapid and straightforward method for concentration determination. A calibration curve is also required.[5][8]

-

Gravimetric Analysis: This method involves evaporating a known volume of the filtered saturated solution to dryness and weighing the solid residue. It is a simple but can be less accurate for low solubilities.[4][9][10]

Visualization of Workflows

Synthesis of this compound

The synthesis of this compound typically involves the acylation of 4-fluoro-2-methylaniline with chloroacetyl chloride in the presence of a base to neutralize the HCl byproduct.[11][12]

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in determining the solubility of the target compound using the isothermal shake-flask method with HPLC analysis.

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pharmacyjournal.info [pharmacyjournal.info]

- 5. ingentaconnect.com [ingentaconnect.com]

- 6. pharmaguru.co [pharmaguru.co]

- 7. Comparison of nephelometric, UV-spectroscopic, and HPLC methods for high-throughput determination of aqueous drug solubility in microtiter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pharmajournal.net [pharmajournal.net]

- 10. Gravimetric analysis - Wikipedia [en.wikipedia.org]

- 11. ijpsr.info [ijpsr.info]

- 12. Buy N-(5-chloro-4-fluoro-2-methylphenyl)acetamide | 1434142-01-4 [smolecule.com]

Methodological & Application

Application Note and Protocol: Synthesis of 2-chloro-N-(4-fluoro-2-methylphenyl)acetamide

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-chloro-N-(4-fluoro-2-methylphenyl)acetamide is a chemical intermediate with applications in the synthesis of pharmaceuticals and other bioactive molecules. This document provides a detailed protocol for its synthesis via the acylation of 4-fluoro-2-methylaniline with chloroacetyl chloride. The procedure is based on established methods for the synthesis of N-substituted-2-chloroacetamides, which are important intermediates in organic synthesis.

Reaction Principle:

The synthesis involves the nucleophilic acyl substitution reaction between the amino group of 4-fluoro-2-methylaniline and the electrophilic carbonyl carbon of chloroacetyl chloride. A base, such as triethylamine, is used to neutralize the hydrochloric acid byproduct generated during the reaction.

Experimental Protocol

Materials and Reagents:

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity (mmol) | Amount |

| 4-fluoro-2-methylaniline | C₇H₈FN | 125.15 | 20 | 2.50 g |

| Chloroacetyl chloride | C₂H₂Cl₂O | 112.94 | 24 | 2.71 g (1.9 mL) |

| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | 24 | 3.34 mL |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | 40 mL |

| Water (distilled) | H₂O | 18.02 | - | As needed |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | As needed |

| Ethanol | C₂H₅OH | 46.07 | - | For recrystallization |

Equipment:

-

100 mL two-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Reflux condenser (optional, for temperature control)

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

Reaction Setup:

-

In a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 4-fluoro-2-methylaniline (2.50 g, 20 mmol) and triethylamine (3.34 mL, 24 mmol) in 20 mL of dichloromethane (DCM).

-

Cool the flask to 0 °C using an ice bath.

-

-

Addition of Chloroacetyl Chloride:

-

Dissolve chloroacetyl chloride (2.71 g, 24 mmol) in 20 mL of DCM and add it to the dropping funnel.

-

Add the chloroacetyl chloride solution dropwise to the stirred aniline solution over a period of 30 minutes, ensuring the temperature remains at 0 °C.

-

-

Reaction:

-

Work-up:

-

Upon completion, transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer with water (3 x 25 mL).[3]

-

Dry the organic phase over anhydrous sodium sulfate.

-

Filter off the drying agent.

-

-

Isolation and Purification:

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude solid by recrystallization from an ethanol/water mixture to yield this compound as a solid.[1]

-

Safety Precautions:

-

Chloroacetyl chloride is corrosive and lachrymatory. Handle it in a well-ventilated fume hood.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Data Presentation

| Parameter | Value | Reference |

| Appearance | Off-white to light yellow powder | [4] |

| Purity | >98% | [4] |

| Yield | 80-96% (typical for similar reactions) | [1][5] |

| CAS Number | 366-44-9 | [4] |

Diagrams

Experimental Workflow

Caption: Workflow for the synthesis of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. 2-Chloro-N-(4-fluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scielo.br [scielo.br]

- 4. This compound, CasNo.366-44-9 Hangzhou J&H Chemical Co., Ltd. China (Mainland) [jieheng.lookchem.com]

- 5. CN103664675A - Method for preparing 2-chloro-N-(4-fluorophenyl)-N-isopropylacetamide - Google Patents [patents.google.com]

Application Notes and Protocols for the Laboratory Synthesis of 2-chloro-N-(4-fluoro-2-methylphenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the laboratory synthesis of 2-chloro-N-(4-fluoro-2-methylphenyl)acetamide, a valuable intermediate in pharmaceutical and agrochemical research. The synthesis involves the acylation of 4-fluoro-2-methylaniline with 2-chloroacetyl chloride.

Physicochemical and Safety Data

A thorough understanding of the properties and hazards of all reagents is crucial for safe and effective synthesis. The following tables summarize key data for the starting material, reagent, and the final product.

Table 1: Physicochemical Properties of Reactants and Product

| Compound Name | 4-Fluoro-2-methylaniline | 2-Chloroacetyl chloride | This compound |

| CAS Number | 452-71-1[1][2] | 79-04-9[3] | 366-44-9 |

| Molecular Formula | C₇H₈FN[1][4] | C₂H₂Cl₂O | C₉H₉ClFNO |

| Molecular Weight | 125.14 g/mol [1][5] | 112.94 g/mol [3] | 201.63 g/mol |

| Appearance | Colorless to light yellow liquid[4] | Clear colorless to slightly yellow liquid[3] | White powder |

| Melting Point | 14.2 °C[4] | -22 °C | Not readily available |

| Boiling Point | 90-92 °C at 16 mmHg[1] | 105-106 °C[3] | Not readily available |

| Density | 1.126 g/mL at 25 °C[1] | 1.419 g/mL at 20 °C[3] | Not readily available |

| Solubility | Sparingly soluble in water, soluble in organic solvents. | Reacts with water.[3] Miscible with ether, acetone, benzene, and carbon tetrachloride.[3] | Not readily available |

Table 2: Safety Information for Reactants and Product

| Compound Name | GHS Hazard Statements | GHS Precautionary Statements |

| 4-Fluoro-2-methylaniline | Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[1][4] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2] |

| 2-Chloroacetyl chloride | Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. May cause respiratory irritation. Reacts violently with water.[6][7] | P260: Do not breathe dust/fumes/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. P303+P361+P353: IF ON SKIN (or hair): Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8] |

| This compound | Based on analogous compounds, likely to be harmful if swallowed and may cause skin and eye irritation.[9] | P264: Wash skin thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10] |

Reaction Scheme

The synthesis proceeds via a nucleophilic acyl substitution reaction. The amino group of 4-fluoro-2-methylaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-chloroacetyl chloride. A base is used to neutralize the hydrochloric acid byproduct.

Caption: Chemical reaction for the synthesis of this compound.

Experimental Protocol

This protocol is based on general methods for the synthesis of N-aryl-2-chloroacetamides and should be adapted and optimized as necessary.

Materials:

-

4-fluoro-2-methylaniline

-

2-chloroacetyl chloride

-

Triethylamine (or another suitable base like potassium carbonate)

-

Dichloromethane (DCM), anhydrous (or another suitable aprotic solvent like THF or toluene)

-

Deionized water

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)

-

Magnetic stirrer and heating mantle